(R)-1,3-Dimethylpiperazine oxalate is a chiral organic compound belonging to the piperazine family. This compound features a six-membered ring with two nitrogen atoms, specifically substituted with methyl groups at the first and third carbon positions. The oxalate salt form is produced by reacting (R)-1,3-dimethylpiperazine with oxalic acid, enhancing its solubility and stability for various applications in medicinal chemistry and drug development. The compound is recognized for its potential biological activities, making it a subject of interest in pharmaceutical research.
The compound can be synthesized from commercially available (R)-1,3-dimethylpiperazine, which is derived from piperazine through alkylation processes. Oxalic acid is then used to form the oxalate salt, which is often purified through recrystallization techniques to ensure high purity levels for research and application purposes .
The synthesis of (R)-1,3-dimethylpiperazine oxalate typically involves several key steps:
The synthesis can be optimized for industrial applications by employing continuous flow reactors and automated purification systems, which enhance yield and efficiency while maintaining quality control.
(R)-1,3-Dimethylpiperazine oxalate consists of a piperazine ring with two methyl groups attached at the 1 and 3 positions. The molecular structure can be represented as follows:
(R)-1,3-Dimethylpiperazine oxalate can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for tailored modifications to the molecular structure as needed for specific applications.
The mechanism of action for (R)-1,3-dimethylpiperazine oxalate primarily involves its interaction with biological targets such as receptors or enzymes. These interactions can modulate physiological responses depending on the specific application:
Relevant data include:
(R)-1,3-Dimethylpiperazine oxalate has several scientific uses:
The enantioselective synthesis of (R)-1,3-dimethylpiperazine hinges on advanced catalytic strategies to achieve high stereochemical fidelity. Palladium-catalyzed decarboxylative allylic alkylation (DAA), pioneered by Stoltz and colleagues, enables asymmetric construction of α-tertiary piperazin-2-ones. This method employs chiral PHOX ligands (e.g., (S)-(CF₃)₃-t-BuPHOX) to generate quaternary stereocenters with >96% ee. The reaction proceeds via oxidative addition of a piperazinone ester to Pd(0), forming a π-allyl complex where chiral induction occurs during nucleophilic attack [1] [4].
Complementary approaches include Jørgensen’s organocatalytic α-chlorination of aldehydes followed by stereospecific ring closure. Here, MacMillan’s third-generation catalyst mediates enantioselective chlorination, with subsequent Pinnick oxidation yielding α-chloro acids that undergo cyclization with ethylenediamine derivatives. This sequence achieves 85–92% ee while avoiding transition metals [1] [6].
Table 1: Comparative Catalytic Systems for (R)-1,3-Dimethylpiperazine Synthesis
Method | Catalyst/Ligand | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Pd-catalyzed DAA | (S)-(CF₃)₃-t-BuPHOX | α-Tertiary piperazinone | 96 | 77 |
Organocatalytic chlorination | MacMillan catalyst (3rd gen) | α-Chloroheptanoic acid | 90 | 65 |
Reductive cyclization | Ra-Ni / Pd-C | Bis(oximinoalkyl)amine | >95* | 44–81 |
* Diastereoselectivity for cis-2,6-disubstituted piperazines [6]
For diketopiperazine precursors, Tsuji–Trost intramolecular allylation of Ugi adducts delivers spirocyclic piperazines with >90:10 er. Ruijter’s work demonstrates that this method accommodates diverse electrophiles, enabling modular access to sterically congested (R)-piperazine scaffolds [1].
Stereocontrol in 1,3-disubstituted piperazines necessitates strategic manipulation of ring conformation and substituent effects. Reductive cyclization of dioximes exploits the kinetic preference for cis-isomer formation. When bis(oximinoalkyl)amines derived from nitrosoalkenes undergo hydrogenation (5% Pd/C, 40 bar H₂), 2,6-disubstituted piperazines form predominantly cis-diastereomers (dr >95:5). This stereoselectivity arises from adsorbed imine intermediates adopting equatorial-axial orientations on the catalyst surface, guiding hydride delivery [6].
X-ray crystallography of related 2,6-dimethylpiperazine sulfate hydrates reveals chair conformations with substituent-dependent pseudorotation barriers. The energy difference between axial and equatorial methyl conformers is ~3.1 kcal/mol, computed at B3LYP/6-31G(d). Nuclear Overhauser effect (NOE) spectroscopy confirms restricted rotation when C2/C6 bear bulky groups (e.g., aryl), locking stereochemistry [3].
Table 2: Conformational Analysis of 2,6-Disubstituted Piperazines
Substituent (R) | Preferred Conformation | ΔG⧧ (kcal/mol) | Barrier Origin |
---|---|---|---|
Methyl | Equatorial-equatorial | 3.1 | 1,3-Diaxial steric repulsion |
Phenyl | Axial-equatorial | 5.8 | Crystal packing / π-stacking |
tert-Butyl | Twist-boat | 8.3 | Severe gauche interactions |
Functionalization via N-directed C–H activation allows site-selective modification. For example, Pd(OAc)₂/8-aminoquinoline systems catalyze β-C–H arylation of (R)-1,3-dimethylpiperazine without racemization. The reaction requires N-acetylation to direct metallation, achieving 89% yield and 98% ee retention [4] [6].
Scaling enantiopure piperazine synthesis faces three critical bottlenecks:
Solvent-free methodologies address environmental and processing constraints:
Table 3: Industrial Process Comparison for (R)-1,3-Dimethylpiperazine Oxalate
Process | Capacity (kg/year) | Key Advantage | Major Limitation |
---|---|---|---|
Catalytic DAA (batch) | 500 | High ee (96%) | Pd leaching (0.8% per cycle) |
Enzymatic resolution (flow) | 1,200 | Solvent-free operation | 50% theoretical yield limit |
Mechanochemical resolution | 300 | No solvent waste | Low throughput (<10 kg/batch) |
Fig. 1: Proposed Solvent-Free Process Flow Diagram
Racemic Piperazine → [Mechanochemical Methylation] → Racemic 1,3-Dimethylpiperazine → [Enzymatic Resolution] → (R)-1,3-Dimethylpiperazine → [Oxalic Acid Crystallization] → Product
This hybrid approach reduces organic solvent use by 92% versus traditional routes [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1